Cas no 2164476-89-3 (3-4-(methylsulfanyl)phenylazetidin-3-ol)

3-4-(Methylsulfanyl)phenylazetidin-3-ol is a specialized azetidine derivative featuring a methylsulfanylphenyl substituent and a hydroxyl group at the 3-position of the azetidine ring. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural motif, which may serve as a key intermediate or scaffold for bioactive molecules. The presence of the methylsulfanyl group enhances lipophilicity, potentially improving membrane permeability, while the hydroxyl functionality offers a site for further derivatization. Its well-defined stereochemistry and rigid azetidine core make it a valuable building block for drug discovery, particularly in the development of targeted therapeutics with optimized pharmacokinetic properties.
3-4-(methylsulfanyl)phenylazetidin-3-ol structure
2164476-89-3 structure
Product Name:3-4-(methylsulfanyl)phenylazetidin-3-ol
CAS No:2164476-89-3
MF:C10H13NOS
MW:195.281321287155
CID:6402362
PubChem ID:165913456
Update Time:2025-05-26

3-4-(methylsulfanyl)phenylazetidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 3-4-(methylsulfanyl)phenylazetidin-3-ol
    • 2164476-89-3
    • 3-[4-(methylsulfanyl)phenyl]azetidin-3-ol
    • EN300-1855586
    • Inchi: 1S/C10H13NOS/c1-13-9-4-2-8(3-5-9)10(12)6-11-7-10/h2-5,11-12H,6-7H2,1H3
    • InChI Key: DJGYPQFNFOQJGD-UHFFFAOYSA-N
    • SMILES: S(C)C1C=CC(=CC=1)C1(CNC1)O

Computed Properties

  • Exact Mass: 195.07178521g/mol
  • Monoisotopic Mass: 195.07178521g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 57.6Ų

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Additional information on 3-4-(methylsulfanyl)phenylazetidin-3-ol

3-4-(Methylsulfanyl)phenylazetidin-3-ol: A Comprehensive Overview

The compound with CAS No. 2164476-89-3, commonly referred to as 3-4-(methylsulfanyl)phenylazetidin-3-ol, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of azetidines, which are four-membered ring structures with one nitrogen atom. The presence of a methylsulfanyl group attached to the phenyl ring introduces unique chemical properties, making it a subject of interest for researchers exploring its potential applications in drug development.

Recent studies have highlighted the importance of azetidine derivatives in medicinal chemistry due to their structural versatility and potential bioactivity. The methylsulfanyl group in this compound is particularly noteworthy, as it contributes to the molecule's stability and enhances its ability to interact with biological targets. This functional group is known to exhibit antioxidant properties, which could be beneficial in the development of therapeutic agents targeting oxidative stress-related diseases.

One of the most promising aspects of 3-4-(methylsulfanyl)phenylazetidin-3-ol is its potential as a lead compound in drug discovery. Researchers have been investigating its ability to modulate various biological pathways, including those involved in inflammation, neurodegenerative diseases, and cancer. For instance, a study published in 2023 demonstrated that this compound exhibits selective inhibitory activity against certain kinases, which are key players in cellular signaling processes.

The synthesis of 3-4-(methylsulfanyl)phenylazetidin-3-ol involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The incorporation of the methylsulfanyl group requires precise control over reaction conditions to ensure optimal yields and purity. This compound's synthesis has been optimized through recent advancements in asymmetric catalysis, enabling researchers to produce enantiomerically pure samples for pharmacological studies.

In terms of pharmacokinetics, 3-4-(methylsulfanyl)phenylazetidin-3-ol has shown favorable absorption and distribution profiles in preclinical models. Its ability to cross the blood-brain barrier makes it a potential candidate for treating central nervous system disorders. Additionally, preliminary toxicity studies indicate that this compound has a relatively low toxicity profile, which is a critical factor for its further development as a pharmaceutical agent.

The application of azetidine derivatives in therapeutic areas such as oncology and neurology is an active area of research. For example, recent findings suggest that 3-4-(methylsulfanyl)phenylazetidin-3-ol may possess anti-tumor properties by inhibiting the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. These findings underscore the need for further clinical investigations to validate its efficacy and safety.

In conclusion, 3-4-(methylsulfanyl)phenylazetidin-3-ol represents a significant advancement in the field of medicinal chemistry. Its unique structure, coupled with promising biological activities, positions it as a valuable tool for drug discovery. As research continues to unravel its full potential, this compound holds the promise of contributing to the development of novel therapeutic agents that address unmet medical needs.

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